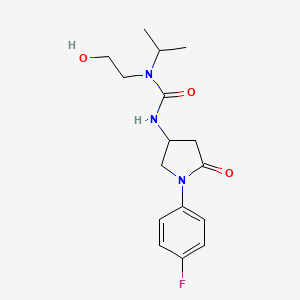![molecular formula C13H21NO4 B2829930 2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 1404955-01-6](/img/structure/B2829930.png)
2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous protein kinase that is involved in many cellular processes, including cell growth and proliferation, DNA repair, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Approaches
Research into cyclohexene derivatives, including structures similar to 2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, has led to the development of novel synthetic routes in organic chemistry. For instance, cyclohexene-1-acetic acid undergoes reactions with various aromatic substrates to give hexahydrophenanthrenes through tandem acylation-cycloalkylation, demonstrating a new synthesis pathway for phenanthrenes, which are important in the synthesis of complex organic molecules (Ramana & Potnis, 1996).
Metal Complex Formation and Biological Activities
The synthesis and characterization of metal complexes involving cyclohexylacetic acid derivatives highlight their potential in medicinal chemistry. For example, the synthesis of a Schiff base ligand from an amino acid similar to this compound and its reaction with metal ions to produce compounds have been explored for their antioxidant properties and selective inhibitory activities against xanthine oxidase, suggesting potential applications in treating diseases related to oxidative stress and enzyme regulation (Ikram et al., 2015).
Exploring Chemical Reactions and Mechanisms
The study of intramolecular cyclization and other chemical reactions involving acetic acid derivatives of cyclohexene further contributes to our understanding of chemical reaction mechanisms. For instance, the cyclization at the treatment of acetic anhydride of derivatives of 2-amino-4-aryl-4-oxobut-2-enoic acids provides insights into the formation of furan derivatives, highlighting the versatility of these compounds in synthesizing heterocyclic structures, which are central in the development of pharmaceuticals (Tyuneva et al., 2011).
Natural Product Synthesis and Modification
The isolation and structural elucidation of cyclohexylacetic acid derivatives from natural sources, such as Emilia sonchifolia, not only expand the chemical diversity derived from nature but also offer templates for synthetic modification to enhance biological activity or to create novel materials (Shen et al., 2013).
Catalysis and Material Science
Cyclohexylacetic acid derivatives serve as ligands in catalytic reactions, exemplifying the role of organic compounds in facilitating or enhancing chemical transformations. The steric effect of carboxylate ligands derived from cyclohexylacetic acid on palladium-catalyzed intramolecular C-H arylation reactions demonstrates the importance of these compounds in developing new catalytic processes, which are crucial for efficient and environmentally friendly chemical synthesis (Tanji et al., 2018).
Eigenschaften
IUPAC Name |
2-cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-5,9-10H,6-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAHLMUDURLZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCC=CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

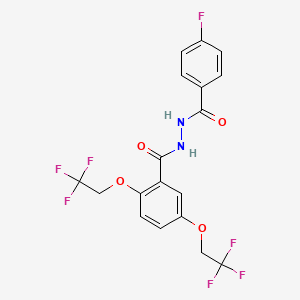
![N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2829850.png)
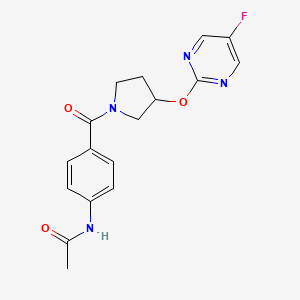
![[(3-Bromopropoxy)methyl]cyclopropane](/img/structure/B2829856.png)
![3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2829857.png)

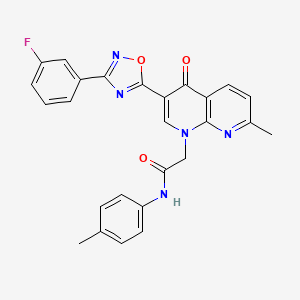
![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Tert-butyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2829862.png)

![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid](/img/structure/B2829866.png)
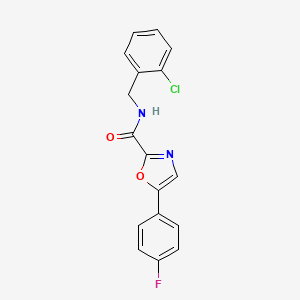
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2829868.png)
